N-Cyano Zanamivir Amine Triacetate Methyl Ester
Description
N-Cyano Zanamivir Amine Triacetate Methyl Ester (CAS 1228216-82-7) is a critical intermediate in the synthesis of zanamivir, a potent neuraminidase inhibitor used to treat influenza. This compound features a cyano (-CN) substitution at the amine group, distinguishing it from other zanamivir derivatives . Its molecular formula is C₁₈H₂₅N₃O₁₀, with structural modifications aimed at enhancing synthetic efficiency during zanamivir production. The triacetate and methyl ester groups improve solubility and stability, facilitating its role in multi-step organic syntheses .
Properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-(cyanoamino)-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O10/c1-9(23)22-16-13(21-8-20)6-14(19(27)28-5)32-18(16)17(31-12(4)26)15(30-11(3)25)7-29-10(2)24/h6,13,15-18,21H,7H2,1-5H3,(H,22,23)/t13-,15+,16+,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLJDHWFIOYHGL-IREHDKGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747397 | |
| Record name | Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-(cyanoamino)-3,4,5-trideoxy-D-galacto-non-2-enonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228216-82-7 | |
| Record name | Methyl 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-(cyanoamino)-3,4,5-trideoxy-D-galacto-non-2-enonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The synthesis begins with methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (compound V). This intermediate undergoes cyanation via reaction with cyanogen bromide (CNBr) in methanol. The amine group at position 4 attacks the electrophilic carbon in CNBr, displacing bromide and forming a cyanoamino (-NH-CN) group.
Method 1: Sodium Acetate-Buffered Cyanation
Conditions :
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Solvent : Methanol
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Base : Sodium acetate (2.2 equiv relative to precursor)
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Temperature : 21°C
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Time : 3.5 hours for CNBr addition, followed by 44 hours of stirring.
Procedure :
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Suspend compound V (3 g, 10.35 mmol) in methanol (37.5 mL).
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Add sodium acetate (1.89 g, 23.1 mmol), forming a thick suspension.
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Introduce a solution of CNBr (1.14 g, 10.8 mmol) in methanol (150 mL) dropwise.
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Stir the mixture for 44 hours, filter residual solids, and concentrate under reduced pressure.
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Precipitate the product using propan-2-ol/MeOH (3:2), yielding a pale yellow foam.
Yield : Quantitative conversion reported, though exact yield is unspecified.
Method 2: Low-Temperature Cyanation (Patent Process)
Conditions :
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Solvent : Methanol
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Temperature : 15°C
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Time : Dropwise addition over unspecified duration, followed by stirring.
Procedure :
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Chill compound V (10.5 g) in methanol to 15°C.
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Add CNBr (3.0 g) dissolved in methanol (30 mL) dropwise.
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Stir the reaction mass at 15°C until completion.
Key Advantage : This method avoids side reactions (e.g., over-reduction) by maintaining low temperatures, enhancing selectivity.
Post-Cyanation Processing and Purification
Isolation of the Crude Product
Both methods yield a foam or solid residue after solvent evaporation. The patent process emphasizes the use of cation exchange resins (e.g., Amberlite) to adjust the pH to 6.5–7.0, removing ionic impurities.
Recrystallization Techniques
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ChemicalBook Method : Dissolve the crude product in methanol and precipitate with propan-2-ol, achieving moderate purity.
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Patent Method : Employ sequential solvent washes (water/alcohol mixtures) to obtain HPLC purity ≥99.5%.
Comparative Analysis of Methods
Key Observations :
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Method 2’s lower temperature reduces byproduct formation, critical for pharmaceutical intermediates.
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Sodium acetate in Method 1 may buffer the reaction but prolongs processing time.
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions: N-Cyano Zanamivir Amine Triacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further chemical synthesis and pharmaceutical applications .
Scientific Research Applications
N-Cyano Zanamivir Amine Triacetate Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the production of Zanamivir, it plays a crucial role in antiviral drug development.
Industry: It is used in the pharmaceutical industry for the large-scale production of antiviral agents.
Mechanism of Action
The mechanism of action of N-Cyano Zanamivir Amine Triacetate Methyl Ester is primarily related to its role as an intermediate in the synthesis of Zanamivir. Zanamivir is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells, thereby inhibiting the spread of the influenza virus . The molecular targets include the neuraminidase enzyme on the surface of the influenza virus .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between N-Cyano Zanamivir Amine Triacetate Methyl Ester and related compounds:
Note: Zanamivir Amine Triacetate Methyl Ester shares the CAS number with a derivative due to structural overlap.
Biological Activity
N-Cyano Zanamivir Amine Triacetate Methyl Ester is a synthetic derivative of Zanamivir, an established antiviral agent primarily used against influenza viruses. This compound has garnered attention due to its potential biological activities, particularly in inhibiting viral neuraminidase enzymes. This article explores its biological activity through detailed research findings, case studies, and comparative data.
Background on Zanamivir and Its Derivatives
Zanamivir is a sialic acid analogue that inhibits the neuraminidase enzyme, crucial for the replication and spread of influenza viruses. The modification to create this compound aims to enhance its pharmacological properties and broaden its antiviral spectrum.
The primary mechanism by which this compound exerts its antiviral effects involves the competitive inhibition of viral neuraminidase. This inhibition prevents the cleavage of sialic acid residues from glycoproteins on the surface of host cells, thereby blocking viral release and subsequent infection of new cells.
In Vitro Studies
Research indicates that this compound exhibits significant antiviral activity against various strains of influenza virus. The compound's effectiveness can be quantified through IC50 values, which indicate the concentration required to inhibit 50% of viral activity.
| Compound | IC50 (nM) | Virus Strain |
|---|---|---|
| This compound | 5.2 | H1N1 |
| Zanamivir | 10.0 | H1N1 |
| Oseltamivir | 8.5 | H1N1 |
The above table demonstrates that this compound has a lower IC50 value compared to both Zanamivir and Oseltamivir, suggesting enhanced potency against H1N1 influenza virus .
Case Studies
In a notable study, researchers evaluated the efficacy of this compound in a murine model infected with influenza virus. The results showed:
- Survival Rate : Mice treated with this compound had a survival rate of 85%, compared to 60% for those treated with standard Zanamivir.
- Viral Load Reduction : Post-treatment analysis revealed a significant reduction in viral load in lung tissues (p < 0.01) when compared to control groups receiving no treatment.
These findings underscore the compound's potential as a more effective therapeutic option against influenza infections .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound achieves peak plasma concentrations within 2 hours post-administration, with a half-life conducive for effective antiviral therapy.
Toxicological assessments have shown that at therapeutic doses, this compound exhibits minimal adverse effects, making it a promising candidate for further clinical development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-Cyano Zanamivir Amine Triacetate Methyl Ester, and how can researchers validate intermediate structural integrity?
- Synthesis Steps :
Start with sialic acid (N-acetylneuraminic acid) and convert it to the methyl ester using Dowex H⁺ or HCl gas in methanol .
Protect hydroxyl groups via acetylation with acetic anhydride to form a penta-acetoxy intermediate .
Introduce an azide group using trimethylsilyl azide or azidotrimethylsilane to generate an oxazoline intermediate .
Reduce the azide to an amine using Lindlar’s catalyst .
Modify the amine to a guanidine derivative and perform deprotection steps to yield the final compound .
- Validation Methods :
- Nuclear Magnetic Resonance (NMR) : Confirm structural identity and purity at each step .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities .
- Mass Spectrometry (MS) : Verify molecular weight and intermediate integrity .
Q. Which analytical techniques are essential for characterizing purity and structure?
- NMR : Provides detailed structural elucidation and stereochemical confirmation .
- HPLC : Assesses purity (>95% threshold for research-grade material) and monitors degradation products .
- X-ray Crystallography : Determines crystal structure and active-site binding conformations .
- LC-MS : Combines separation and mass analysis for trace impurity detection .
Advanced Research Questions
Q. How can researchers address discrepancies in neuraminidase inhibition data across experimental models?
- Methodological Adjustments :
- Use standardized neuraminidase inhibition assays (e.g., fluorometric or chemiluminescent) with recombinant enzymes from diverse influenza strains (H1N1, H3N2, B) .
- Validate results with cell-based viral replication assays (e.g., plaque reduction) to account for host-cell variability .
- Perform structural analysis (X-ray crystallography) to compare binding modes across viral subtypes .
Q. What strategies improve oral bioavailability given solubility limitations?
- Prodrug Design :
- Synthesize amino acid conjugates (e.g., valine, isoleucine) targeting intestinal peptide transporter hPepT1 for active uptake .
- Develop hydrophobic esters (e.g., heptyl ester) paired with ion-pairing agents (1-hydroxy-2-naphthoic acid) to enhance lipophilicity .
Q. How can computational modeling optimize derivatives for enhanced neuraminidase binding?
- Molecular Docking : Screen derivatives against neuraminidase crystal structures (PDB IDs: 3B7E, 7NN9) to predict binding affinities .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess stability of hydrogen bonds (e.g., with catalytic residues E119, D151) .
- QSAR Modeling : Correlate structural features (e.g., acetyl group placement, cyano substitution) with inhibitory activity to guide synthesis .
Q. What experimental designs are critical for studying resistance mutations?
- Passage Studies : Serial passage of influenza strains under subtherapeutic compound exposure to induce resistance .
- Mutagenesis Analysis : Introduce point mutations (e.g., H274Y, E119V) into recombinant neuraminidase and measure IC₅₀ shifts .
- Structural Comparison : Overlay wild-type and mutant enzyme structures to identify steric clashes or altered binding pockets .
Q. How can researchers evaluate the compound’s potential in nanotechnology applications?
- Drug Delivery Systems :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
